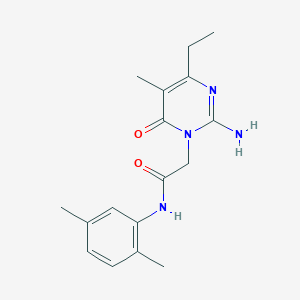

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide

Descripción

This compound is a pyrimidine-based acetamide derivative characterized by a 2,5-dimethylphenyl group attached to the acetamide moiety and a substituted dihydropyrimidinone ring. The pyrimidinone core features amino, ethyl, and methyl substituents at positions 2, 4, and 5, respectively, along with a ketone group at position 4.

Propiedades

IUPAC Name |

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-5-13-12(4)16(23)21(17(18)20-13)9-15(22)19-14-8-10(2)6-7-11(14)3/h6-8H,5,9H2,1-4H3,(H2,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDVDZZCDLEXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NC2=C(C=CC(=C2)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea or guanidine derivatives.

Substitution reactions: Introduction of the ethyl and methyl groups at specific positions on the pyrimidine ring.

Acylation: The final step involves the acylation of the pyrimidine derivative with 2,5-dimethylphenylacetic acid or its derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines. For instance, compounds with related pyrimidine structures have demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The percent growth inhibition (PGI) observed in these studies often exceeds 70% at specific concentrations .

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrimidine derivatives, including 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide. The results indicated a notable decrease in cell viability in MCF-7 and A549 cells with IC50 values ranging from 10 to 25 µM .

Case Study 2: Antimicrobial Testing

In a comparative study assessing the antimicrobial efficacy of various pyrimidine derivatives, this compound exhibited an MIC value of approximately 128 µg/mL against Staphylococcus aureus, suggesting moderate antimicrobial potential compared to standard antibiotics .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.

DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparación Con Compuestos Similares

a) 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide (Compound 5.7)

- Structure: Differs by the presence of a thioether (-S-) linker instead of an amino group at position 2 of the pyrimidinone ring.

- 1H NMR : The NHCO proton resonates at 9.52 ppm, slightly upfield compared to 10.10 ppm in its dichlorophenyl analogue (Compound 5.6), suggesting electronic modulation by the phenyl substituents .

b) 2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide

- Structure: Contains a sulfamoylphenyl group and a sulfanyl-linked pyrimidinone with acetamido and hydroxy substituents.

- Key Differences: The sulfamoyl and hydroxy groups enhance polarity, likely improving aqueous solubility compared to the target compound’s amino and ethyl groups .

c) 2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

- Structure : Features a prop-2-en-1-yl substituent at position 5 and a sulfanyl linker.

- Properties : Molar mass 329.42 g/mol, predicted pKa 7.83, and density 1.22 g/cm³. The allyl group may confer reactivity in biological systems, unlike the inert ethyl group in the target compound .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Analogues

*Estimated based on molecular formula C₁₈H₂₃N₃O₂.

Key Observations:

- Thermal Stability : The thioether-linked Compound 5.7 exhibits higher thermal stability (>248°C) than the dichlorophenyl analogue (230°C), highlighting the role of substituents in packing efficiency .

- Solubility : Sulfamoyl and hydroxy groups in ’s compound likely enhance hydrophilicity, whereas the target compound’s ethyl and methyl groups may favor lipophilicity .

Actividad Biológica

The compound 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide is a novel derivative in the class of dihydropyrimidine compounds, which have garnered attention for their diverse biological activities. This article aims to provide an in-depth examination of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 284.35 g/mol. The structure features a dihydropyrimidine core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of dihydropyrimidine derivatives. For example, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study assessing the antibacterial effects of various dihydropyrimidine derivatives, it was found that several compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like levofloxacin. The results indicated that derivatives with modifications at the 2-position of the pyrimidine ring showed enhanced activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide | 25 | E. coli |

| Other Derivative A | 50 | S. aureus |

| Levofloxacin (Control) | 10 | E. coli |

Anticancer Activity

Dihydropyrimidines have also been investigated for their anticancer properties . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Research Findings

In vitro studies have shown that compounds similar to our target compound can induce apoptosis in various cancer cell lines by activating caspases and modulating cell cycle regulators . The presence of specific functional groups in the structure enhances their efficacy as potential anticancer agents.

The proposed mechanisms of action for this class of compounds include:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- DNA Interaction : Some derivatives exhibit the ability to intercalate DNA, disrupting replication and transcription processes.

Toxicity and Safety Profile

The safety profile of these compounds is crucial for their development as therapeutic agents. Preliminary toxicity studies suggest that modifications in the chemical structure can lead to varying degrees of cytotoxicity. For instance, some derivatives showed low toxicity in normal cell lines while maintaining efficacy against tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.